Escin -

Escin

Catalog Number: EVT-8190072
CAS Number:
Molecular Formula: C33H52O4
Molecular Weight: 512.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of escin involves extraction from horse chestnut seeds, followed by purification processes. A common method includes:

  1. Extraction: Ground horse chestnut seeds are defatted and extracted with a mixture of water-saturated alcohol (typically ethanol or methanol) to yield a crude extract containing escin.
  2. Purification: This crude extract undergoes several purification steps, including solvent partitioning and crystallization. For instance, the use of n-butanol or isopropanol saturated with water helps in separating escin from other components .
  3. Crystallization: The final purification step often involves crystallization under controlled conditions to isolate pure escin, achieving high purity levels (over 98%) through repeated crystallizations .

The extraction process can also be enhanced using microwave activation or other modern techniques to improve yield and purity .

Molecular Structure Analysis

Escin's molecular structure features a complex arrangement typical of triterpenoid saponins:

  • Core Structure: The aglycone backbone consists of a pentacyclic triterpenoid structure, which is characteristic of many saponins.
  • Glycosylation: Escin contains a trisaccharide moiety linked to the 3-OH group, comprising glucose, xylose, and galactose.
  • Esterification: The C21 and C22 positions are typically esterified with organic acids such as angelic acid or tiglic acid .

The presence of various isomers adds complexity to its structural characterization, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Escin participates in various chemical reactions primarily due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, escin can undergo hydrolysis to yield sapogenins such as protoescigenin and barringtogenol. This reaction can be performed sequentially under acidic followed by basic conditions to enhance separation efficiency .
  2. Esterification: The hydroxyl groups can react with acids to form esters, modifying the solubility and bioactivity of the compound.
  3. Complex Formation: Escin can form complexes with various substances (e.g., cholesterol), which can influence its extraction and purification processes .

These reactions are critical for both its synthesis and modification for pharmaceutical applications.

Mechanism of Action

Escin exhibits several mechanisms through which it exerts its pharmacological effects:

  • Anti-inflammatory Activity: Escin inhibits the expression of pro-inflammatory markers such as NF-κB and interleukin-6 in endothelial cells. This action helps in reducing vascular permeability and inflammation .
  • Endothelial Protection: It stabilizes endothelial cell junctions by maintaining the expression of adhesion molecules like PECAM-1 (Platelet Endothelial Cell Adhesion Molecule), crucial for preventing excessive leukocyte transmigration during inflammatory responses .
  • Pharmacokinetics: After oral administration, escin shows low bioavailability (approximately 13–16% absorption), but modifications in its formulation have been developed to enhance solubility and absorption .
Physical and Chemical Properties Analysis

Escin demonstrates several notable physical and chemical properties:

These properties are essential for determining its formulation in pharmaceutical products.

Applications

Escin has diverse applications in both traditional medicine and modern pharmaceuticals:

  1. Pharmaceutical Formulations: It is commonly used in topical gels for treating conditions like chronic venous insufficiency due to its anti-inflammatory properties.
  2. Oral Supplements: Modified forms of escin are being developed for oral administration to enhance bioavailability, making it suitable for systemic treatments .
  3. Research Applications: Studies on escin contribute to understanding vascular biology and developing anti-inflammatory therapies.
Pharmacological Mechanisms of Action

Anti-inflammatory and Anti-edematous Pathways

Modulation of Vascular Permeability and Endothelial Integrity

Escin stabilizes vascular endothelium by targeting molecular components of endothelial junctions. It enhances the expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1) and vascular endothelial cadherin (VE-cadherin), critical proteins for maintaining endothelial barrier integrity [3] [6]. Under hypoxic conditions (common in chronic venous insufficiency), hypoxia disrupts cytoskeletal proteins, increasing capillary permeability. Escin counteracts this by reducing hypoxia-induced endothelial damage and suppressing superoxide anion production [6] [3]. Additionally, escin inhibits bradykinin-induced vascular leakage by antagonizing B2 receptors on endothelial cells, thereby limiting plasma extravasation and edema formation [3].

Table 1: Escin's Effects on Key Vascular Permeability Factors

TargetEffect of EscinFunctional Outcome
PECAM-1↑ Expression and distributionEnhanced endothelial junction integrity
VE-cadherin↑ Localization at cell membranesReduced paracellular leakage
Bradykinin B2 RAntagonism of receptor signalingInhibition of inflammation-induced edema
Superoxide anions↓ Production via NADPH oxidase inhibitionAttenuated oxidative endothelial damage

Inhibition of Pro-inflammatory Mediators (Nuclear Factor-kappa B, Tumor Necrosis Factor-alpha, Interleukin-1 Beta)

Escin suppresses nuclear factor-kappa B (NF-κB) activation, a master regulator of inflammation. By increasing glucocorticoid receptor expression and inhibiting inhibitor of kappa B kinase (IKK), escin prevents nuclear translocation of NF-κB [2] [6]. This downregulates pro-inflammatory genes encoding tumor necrosis factor-alpha (Tumor Necrosis Factor-alpha), interleukin-1 beta (Interleukin-1 Beta), cyclooxygenase-2, and adhesion molecules [2] [9]. In lipopolysaccharide-stimulated macrophages, escin (0.5–1.8 mg/kg) reduces Tumor Necrosis Factor-alpha and Interleukin-1 Beta secretion by >50% [6]. Furthermore, escin synergizes with sub-therapeutic glucocorticoid doses to inhibit Tumor Necrosis Factor-alpha release, suggesting shared genomic pathways without glucocorticoid-associated toxicity [2] [7].

Table 2: Impact of Escin on Inflammatory Cytokine Production

MediatorExperimental ModelEscin's EffectReference
Nuclear Factor-kappa BLipopolysaccharide-stimulated macrophages↓ Translocation by 70% [6]
Tumor Necrosis Factor-alphaRat pleurisy model↓ Secretion by 60% [2]
Interleukin-1 BetaRaw264.7 macrophage cells↓ Expression by 45% [9]
Prostaglandin E2Carrageenan-induced paw edema↓ Production by 55% [2]

Venotonic Effects and Microvascular Stabilization

Regulation of Venous Wall Tone via Calcium Signaling

Escin enhances venous contractility by modulating calcium dynamics in vascular smooth muscle cells. It potentiates norepinephrine-induced contractions in human saphenous veins by increasing calcium influx through voltage-gated channels [4] [6]. This occurs via escin's interaction with phospholipase C-inositol trisphosphate pathways, which mobilizes intracellular calcium stores [5]. At concentrations of 100–750 μg/mL, escin restores venous tone in hypoactive vessels, making it particularly effective in early-stage chronic venous insufficiency where reduced venous tension exacerbates blood pooling [4] [6].

Restoration of Hypoxia-Induced Endothelial Dysfunction

Chronic hypoxia in venous insufficiency disrupts endothelial function by reducing adenosine triphosphate synthesis and promoting leukocyte adhesion. Escin (100 μg/mL) increases endothelial adenosine triphosphate levels by 40% in human umbilical vein endothelial cells, improving energy metabolism and mitigating hypoxia-induced damage [6] [3]. It also downregulates hypoxia-inducible factor-1alpha and vascular cell adhesion molecule-1, reducing neutrophil adhesiveness by 35% [3] [6]. These actions collectively normalize endothelial function and reduce venous hypertension.

Table 3: Mechanisms of Escin in Venous Tone Regulation

MechanismEffect of EscinPhysiological Outcome
Calcium influx potentiation↑ Norepinephrine-induced contractionsEnhanced venous wall tension
Phospholipase C activation↑ Inositol trisphosphate-mediated Ca²⁺ releaseSustained venoconstriction
Adenosine triphosphate restoration↑ Energy metabolism in endotheliumImproved endothelial resilience to hypoxia
Vascular cell adhesion molecule-1 downregulation↓ Leukocyte adhesion to endotheliumReduced venous inflammation

Anti-cancer Properties

Pro-apoptotic Mechanisms (B-cell Lymphoma 2, Caspase Activation)

Escin induces mitochondrial-dependent apoptosis by suppressing anti-apoptotic B-cell Lymphoma 2 and B-cell Lymphoma Extra Large expression while upregulating pro-apoptotic B-cell Lymphoma 2 Associated X Protein [8] [9]. In hepatocellular carcinoma cells, escin (20–50 μM) activates caspase-9 and caspase-3, culminating in poly adenosine diphosphate ribose polymerase cleavage. This reduces cell viability by 60–80% within 48 hours [8]. Escin also inhibits nuclear factor-kappa B survival signals, sensitizing tumor necrosis factor-related apoptosis-inducing ligand-resistant cancer cells to extrinsic apoptosis [9].

Anti-proliferative Effects via Cell Cycle Arrest (p21, Cyclin D1)

Escin arrests the cell cycle at G1/S phase by upregulating cyclin-dependent kinase inhibitors p21 and p27. In colorectal cancer cells, escin (40 μM) downregulates cyclin D1 and cyclin-dependent kinase 4 by 50%, halting cyclin-dependent kinase-mediated retinoblastoma protein phosphorylation [8] [9]. Consequently, retinoblastoma protein remains bound to E2F transcription factors, preventing S-phase entry. Escin also inhibits β-catenin/Transcription Factor 4 signaling, reducing c-Myc and cyclin D1 transcription in Wnt-driven cancers [9].

Table 4: Escin's Pro-apoptotic and Cell Cycle Targets in Cancer

ProcessMolecular TargetEffect of EscinCancer Model
ApoptosisB-cell Lymphoma 2↓ Expression by 40–60%Hepatocellular carcinoma
Caspase-3↑ Activation by 3-foldBreast cancer
Cell Cycle ArrestCyclin D1↓ Expression by 50%Colorectal cancer
p21↑ Expression by 70%Leukemia

Synergistic Interactions with Chemotherapeutic Agents

Escin enhances the efficacy of conventional chemotherapeutics by overcoming multidrug resistance and modulating survival pathways. In paclitaxel-resistant lung cancer, escin (15 μM) synergizes with paclitaxel (combination index: 0.3), increasing apoptosis through nuclear factor-kappa B inhibition [7] [9]. Similarly, escin sensitizes doxorubicin-resistant breast cancer cells by suppressing P-glycoprotein efflux activity and downregulating survivin [9]. Nano-formulations co-delivering escin and 5-fluorouracil exhibit 90% greater cytotoxicity than monotherapy in colon cancer, attributed to escin's disruption of mitochondrial membrane potential and 5-fluorouracil-enhanced DNA damage [8] [9].

Table 5: Synergistic Interactions Between Escin and Chemotherapeutics

Chemotherapeutic AgentCancer TypeMechanism of SynergyEfficacy Enhancement
PaclitaxelLung adenocarcinoma↓ Nuclear Factor-kappa B-dependent survivin4-fold ↑ apoptosis
DoxorubicinBreast cancer↓ P-glycoprotein-mediated drug efflux70% ↓ resistance
5-FluorouracilColorectal carcinomaMitochondrial depolarization + thymidylate synthase inhibition90% ↑ cytotoxicity
CisplatinBladder cancer↑ Caspase-2 activation + DNA adduct formation50% ↓ half maximal inhibitory concentration

Properties

Product Name

Escin

IUPAC Name

[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] 2-methylbut-2-enoate

Molecular Formula

C33H52O4

Molecular Weight

512.8 g/mol

InChI

InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3

InChI Key

XAVPEFBKSWBXRZ-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO

Canonical SMILES

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.